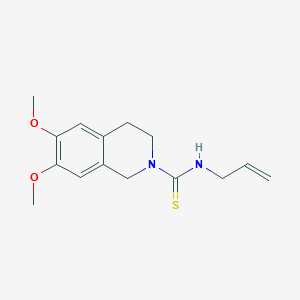

6,7-dimethoxy-N-(prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Description

6,7-Dimethoxy-N-(prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a heterocyclic compound featuring a 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 5. The carbothioamide (-C(=S)-NH-) moiety at position 2 is further functionalized with a propenyl (allyl) group, distinguishing it from related derivatives. Its molecular formula is C₁₅H₂₀N₂O₂S, with a molecular weight of 292.4 g/mol .

Properties

IUPAC Name |

6,7-dimethoxy-N-prop-2-enyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-4-6-16-15(20)17-7-5-11-8-13(18-2)14(19-3)9-12(11)10-17/h4,8-9H,1,5-7,10H2,2-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNLQNBJWSZHBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=S)NCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-(prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and allyl bromide.

Formation of Isoquinoline Core: The isoquinoline core is formed through a Pictet-Spengler reaction, where the 6,7-dimethoxy-1-tetralone reacts with an amine to form the isoquinoline ring.

Introduction of Allyl Group: The allyl group is introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

Carbothioamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-N-(prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isoquinoline ring to a tetrahydroisoquinoline derivative.

Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-(prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3,4-Dihydroisoquinoline Derivatives

Key Observations :

- Carbothioamide vs. Carboxamide/Sulfonamide : The thioamide group in the target compound introduces greater lipophilicity and altered hydrogen-bonding capacity compared to carboxamide (6f) or sulfonamide (DT7) derivatives. This may influence membrane permeability and target interactions .

- N-1 Substitution: Most analogs (e.g., 6d, 6e, 226t) feature alkyl or aryl groups at N-1, whereas the target compound retains a hydrogen, which may reduce steric hindrance at the dihydroisoquinoline core .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Notable Findings:

- Dynamic Behavior : Compounds like 226t exhibit rotameric equilibria (60:40 ratio), suggesting similar conformational dynamics could occur in the target compound if steric or electronic factors permit .

- Polarity Trends : The sulfonamide derivative (DT7) is more polar than the target carbothioamide, as evidenced by its molecular formula and solubility predictions .

Comparison with Other Routes :

- 6d and 6e : Utilize esterification (6d) or sulfonylation (6e) at position 2, requiring distinct reagents (e.g., ethyl chloroformate, methanesulfonyl chloride) .

- 226t : Employs asymmetric Pictet-Spengler reactions with tert-butoxymethyl groups, highlighting the role of stereochemistry in complex analogs .

Pharmacological and Application Insights

- Carboxamide Derivatives (6f, 9) : Reported as intermediates for CNS-targeting agents due to their ability to cross the blood-brain barrier .

- Sulfonamides (DT7) : Often explored for antimicrobial or enzyme-inhibitory properties owing to their polar yet stable sulfonamide group .

- Thioamide Analogs : The thioamide moiety may confer resistance to enzymatic degradation compared to carboxamides, a feature leveraged in protease inhibitors .

Biological Activity

6,7-dimethoxy-N-(prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including anticancer effects, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a dihydroisoquinoline core with methoxy groups and a carbothioamide functional group, which may contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study investigated its effects on various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis.

The compound's anticancer activity appears to be mediated through several mechanisms:

- Induction of Apoptosis : Cell viability assays demonstrated that treatment with the compound leads to morphological changes consistent with apoptosis. This was confirmed using DAPI/TUNEL staining techniques .

- Cell Cycle Arrest : The compound caused G2/M phase arrest in treated cells, as evidenced by Western blot analysis showing decreased levels of cyclin B1 and increased levels of p53 and Bax proteins .

Neurological Effects

In addition to its anticancer properties, the compound has shown potential for neurological applications . In silico studies suggest that it may modulate neurotransmitter systems, particularly through interactions with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) .

Experimental Findings

The effects on smooth muscle contractility were also examined. The compound was found to reduce calcium-dependent contractions in isolated smooth muscle tissues, indicating a potential role in modulating muscle activity .

Summary of Biological Activities

| Activity Type | Observed Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibition of cell growth | Apoptosis induction, cell cycle arrest |

| Neurological | Modulation of neurotransmitter activity | Interaction with mAChRs and 5-HT receptors |

| Smooth Muscle Activity | Reduced contractility | Modulation of calcium currents |

Case Study 1: Anticancer Efficacy

In a controlled study involving ovarian cancer cell lines (SKOV3), treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized various assays to confirm apoptosis and cell cycle arrest, highlighting the compound's potential as an anticancer agent .

Case Study 2: Neuromodulatory Effects

Another investigation focused on the neuromodulatory effects of the compound. It was observed that at concentrations ranging from 25 to 100 μM, the compound significantly affected spontaneous contractile activity in smooth muscle preparations. This suggests that it may have therapeutic implications for conditions involving smooth muscle dysfunction .

Q & A

Basic: What are established synthetic routes for 6,7-dimethoxy-N-(prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting a 6,7-dimethoxy-3,4-dihydroisoquinoline precursor with allyl isothiocyanate (or equivalent thiocarbonyl reagents) under reflux in anhydrous ethanol. For example:

Step 1: Prepare the intermediate 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold via Bischler-Napieralski cyclization of phenethylamine derivatives .

Step 2: React the intermediate with allyl isothiocyanate in ethanol at 70–80°C for 4–6 hours.

Step 3: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.